An In-Depth Technical Guide to the Core Properties of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
An In-Depth Technical Guide to the Core Properties of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a key synthetic intermediate in the development of potent and selective Farnesoid X receptor (FXR) agonists, a class of therapeutics under investigation for metabolic diseases such as dyslipidemia and nonalcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of this pivotal isoxazole derivative. Understanding these core characteristics is essential for its efficient synthesis, purification, and utilization in the development of next-generation therapeutic agents.
Chemical Identity and Physicochemical Properties
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a substituted isoxazole characterized by a cyclopropyl group at the 5-position, a 2,6-dichlorophenyl moiety at the 3-position, and a hydroxymethyl group at the 4-position. These structural features contribute to its unique properties and its utility as a building block in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 946426-89-7 | [1][2] |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [2] |
| Molecular Weight | 284.14 g/mol | [3] |
| Predicted Boiling Point | 441.2 ± 45.0 °C | [3] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. Limited solubility in water is expected. | Inferred from synthetic procedures |
Structure:
Caption: Chemical structure of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol.
Synthesis and Manufacturing
The synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a multi-step process that hinges on the formation of the core isoxazole ring, followed by functional group manipulation. The most logical and industrially scalable approach involves the synthesis of a key ester intermediate, ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate, followed by its reduction.
Synthesis of Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate
The formation of the trisubstituted isoxazole ring is typically achieved through the condensation of a β-ketoester with hydroxylamine.
Workflow for the Synthesis of the Isoxazole Core:
Caption: Synthetic workflow for the isoxazole ester intermediate.
Experimental Protocol (Proposed):
-
Formation of the β-ketoester: To a solution of sodium ethoxide in ethanol, add ethyl cyclopropylacetate followed by the dropwise addition of 2,6-dichlorobenzaldehyde. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the Claisen condensation to completion.
-
Cyclization: The resulting β-ketoester intermediate is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol. The reaction is often heated to reflux to facilitate the cyclization and formation of the isoxazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product, ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate, can be purified by column chromatography or recrystallization.
Reduction to (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
The final step in the synthesis is the reduction of the ester functional group to a primary alcohol.
Experimental Protocol:
A common and effective method for this transformation is the use of a reducing agent such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent like tetrahydrofuran (THF).
-
Reaction Setup: A solution of ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate in anhydrous THF is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: A solution of the reducing agent (e.g., DIBAL-H in THF) is added dropwise to the cooled ester solution. The reaction is highly exothermic and requires careful temperature control.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of a quenching agent, such as a saturated aqueous solution of sodium sulfate or Rochelle's salt.
-
Isolation and Purification: The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is then purified, typically by column chromatography on silica gel, to yield the final product.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structure of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol.
Spectroscopic Data (Predicted and Representative)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region), the methylene protons of the hydroxymethyl group (a singlet or doublet), the aromatic protons of the dichlorophenyl ring (multiplets in the downfield region), and the hydroxyl proton (a broad singlet, which is D₂O exchangeable).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom, including the carbons of the cyclopropyl ring, the methylene carbon, the carbons of the isoxazole ring, and the aromatic carbons.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The expected [M+H]⁺ ion would be at m/z 284.0.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=N and N-O stretches of the isoxazole ring.
Chromatographic Purity
The purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). A high-purity sample (>98%) is essential for its use in subsequent synthetic steps in a drug development program.
Role in Drug Discovery and Development
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol serves as a critical building block for the synthesis of the novel Farnesoid X receptor (FXR) agonist, LY2562175.[4][5] FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[4] Agonists of FXR have shown therapeutic potential in treating dyslipidemia and other metabolic disorders.[4][5]
Signaling Pathway Context:
Caption: Role of the title compound in the synthesis and action of an FXR agonist.
The hydroxymethyl group of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures designed to bind to and activate the FXR. The specific substitution pattern on the isoxazole ring is likely optimized to achieve high potency and selectivity for the FXR target.
Safety and Handling
As with any chemical intermediate, proper safety precautions should be taken when handling (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a fundamentally important intermediate in the field of medicinal chemistry, particularly for the development of novel FXR agonists. Its well-defined chemical structure and properties, coupled with a robust synthetic pathway, make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its basic properties, as outlined in this guide, is paramount for its successful application in the synthesis of potentially life-changing therapeutics.
References
-
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol - PubChem. Available at: [Link]
-
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol - Chemical Suppliers. Available at: [Link]
- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. J Med Chem. 2015;58(24):9768-9772.
- ISOXAZOLE DERIVATIVES AS NUCLEAR RECEPTOR AGONISTS.
-
Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. PubMed. Available at: [Link]
- Novel fxr (nr1h4) binding and activity modulating compounds.
-
Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. ACS Publications. Available at: [Link]
-
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol - PubChem. Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol | C13H11Cl2NO2 | CID 45790382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOL-4-YL)METHANOL CAS#: 946426-89-7 [m.chemicalbook.com]
- 4. appretech.com [appretech.com]
- 5. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
